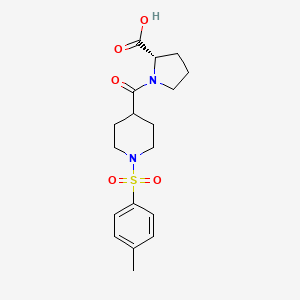

(S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid

Descripción

(S)-1-(1-Tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid is a chiral organic compound featuring a pyrrolidine-2-carboxylic acid core substituted with a 1-tosylpiperidine-4-carbonyl group. The stereochemistry at the pyrrolidine C2 position (denoted by the S configuration) and the tosyl (p-toluenesulfonyl) group on the piperidine ring are critical to its structural and functional properties. The compound’s piperidine moiety introduces conformational rigidity, while the tosyl group enhances lipophilicity and may serve as a protective or directing group in synthetic applications .

Propiedades

IUPAC Name |

(2S)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-13-4-6-15(7-5-13)26(24,25)19-11-8-14(9-12-19)17(21)20-10-2-3-16(20)18(22)23/h4-7,14,16H,2-3,8-12H2,1H3,(H,22,23)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJLVMBJAASLFS-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C26H33N3O5S

- Molecular Weight : 499.630 g/mol

- SMILES Notation : COc1ccccc1CNC(=O)[C@@H]1CCCN1C(=O)C1CCN(CC1)S(=O)(=O)c1ccc(C)cc1

Biological Activity Overview

The biological activity of (S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid has been investigated in various studies, revealing its potential as an inhibitor for several enzymes and receptors.

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine, including (S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid, exhibit significant inhibitory activity against enzymes such as:

- α-glucosidase

- α-amylase

These enzymes are crucial in carbohydrate metabolism and are associated with type 2 diabetes mellitus. The inhibition of these enzymes can lead to potential therapeutic applications for managing blood glucose levels in diabetic patients .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural components in enhancing the biological activity of pyrrolidine derivatives. For instance, modifications to the piperidine and pyrrolidine rings can significantly influence their binding affinity and selectivity towards target enzymes and receptors.

Key Findings from SAR Studies :

- Substituents on the pyrrolidine ring can alter the conformation and thus the pharmacological efficacy.

- Compounds with certain functional groups exhibited nanomolar activity against specific kinases, suggesting a pathway for further drug development .

Case Studies

Several case studies have explored the efficacy of (S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid in various biological contexts:

-

Inhibition of α-glucosidase and α-amylase :

- A study synthesized N-substituted acetylpyrrolidine derivatives, including tosyl derivatives, which demonstrated high inhibitory potential against α-glucosidase and α-amylase. These findings suggest that modifications to the pyrrolidine structure can enhance enzyme inhibition relevant to diabetes management .

- Kinase Inhibition :

Data Table: Biological Activities of Pyrrolidine Derivatives

Comparación Con Compuestos Similares

Structural Differences :

- Core Structure : Both compounds share a pyrrolidine-2(S)-carboxylic acid backbone. However, the substituent on the pyrrolidine differs: the target compound has a tosylpiperidine-carbonyl group, whereas this analog features a cyclopentene-carbonyl linked to a 4-phenylbutyryl chain.

- Aromaticity : The phenylbutyryl group in the analog introduces additional aromatic protons (δ 7.15–7.29 ppm in NMR data) , which may enhance π-π stacking interactions compared to the tosyl group’s sulfonyl-based electronic effects.

Functional Implications :

- Reactivity : The cyclopentene ring in the analog could participate in Diels-Alder reactions, unlike the saturated piperidine in the target compound.

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid

Structural Differences :

- Backbone : The target compound uses pyrrolidine-2-carboxylic acid, while this analog is a 3-carboxylic acid derivative with a 5-keto and 1-methyl group.

- Complexity : The analog lacks the tosylpiperidine-carbonyl substituent, resulting in a simpler, smaller molecule (MW ~157.1 vs. ~438.5).

Functional Implications :

- Reactivity: The 5-keto group in the analog may participate in keto-enol tautomerism, absent in the target compound.

Thiazolidine-Based Derivatives (e.g., 5,5-Dimethylthiazolidine-4-Carboxylic Acid)

Structural Differences :

- Heterocycle : Thiazolidine (5-membered, sulfur-containing) vs. pyrrolidine/piperidine (nitrogen-only).

- Substituents : Thiazolidine derivatives often include multiple carboxylic acid groups (e.g., 4-carboxy and 5,5-dimethyl groups) , enhancing metal-chelation capacity compared to the single carboxylic acid in the target compound.

Functional Implications :

- Biological Activity : Thiazolidine derivatives are associated with enzyme inhibition (e.g., angiotensin-converting enzyme) due to their zinc-binding capacity, whereas the target compound’s tosylpiperidine group may favor protease targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.